![molecular formula C16H9BrN2 B15338372 7-Bromodibenzo[f,h]quinoxaline](/img/structure/B15338372.png)
7-Bromodibenzo[f,h]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromodibenzo[f,h]quinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family It is characterized by the presence of a bromine atom at the 7th position of the dibenzo[f,h]quinoxaline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromodibenzo[f,h]quinoxaline typically involves the bromination of dibenzo[f,h]quinoxaline. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromodibenzo[f,h]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Substitution Products: Various substituted dibenzo[f,h]quinoxalines.
Oxidation Products: Quinoxaline N-oxides and other oxidized derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
7-Bromodibenzo[f,h]quinoxaline has several scientific research applications, including:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (OLEDs) due to its excellent electron-transport properties.
Medicinal Chemistry: Investigated for its potential as an anticancer agent and other therapeutic applications due to its ability to interact with biological targets.
Materials Science: Employed in the synthesis of novel materials with unique photophysical and electrochemical properties.
Mecanismo De Acción
The mechanism of action of 7-Bromodibenzo[f,h]quinoxaline in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Dibenzo[f,h]quinoxaline: The parent compound without the bromine substitution.
Dibenzo[f,h]furazano[3,4-b]quinoxaline: A derivative with a furazan ring fused to the quinoxaline core.
Quinoxaline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness: 7-Bromodibenzo[f,h]quinoxaline is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and enhances its potential applications in various fields. The bromine substitution can influence the compound’s electronic properties, making it a valuable building block for advanced materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C16H9BrN2 |
|---|---|
Peso molecular |
309.16 g/mol |
Nombre IUPAC |
10-bromophenanthro[9,10-b]pyrazine |
InChI |
InChI=1S/C16H9BrN2/c17-10-5-6-13-14(9-10)11-3-1-2-4-12(11)15-16(13)19-8-7-18-15/h1-9H |
Clave InChI |
KXYKBLDZTGRHAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=NC=CN=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


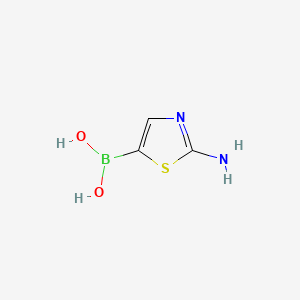


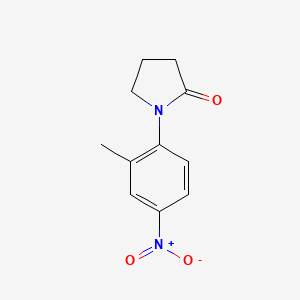

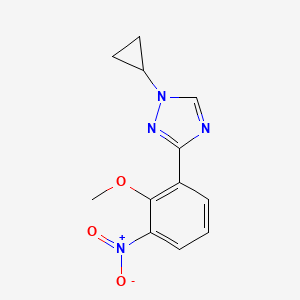

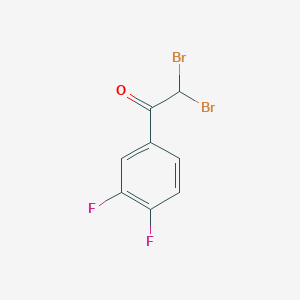
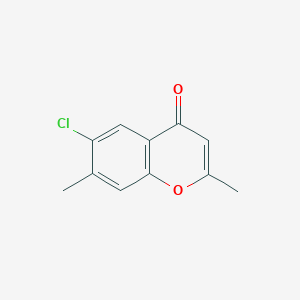
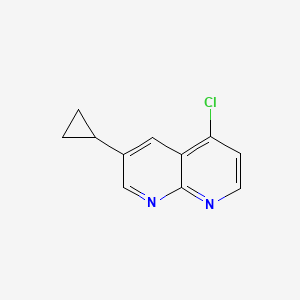
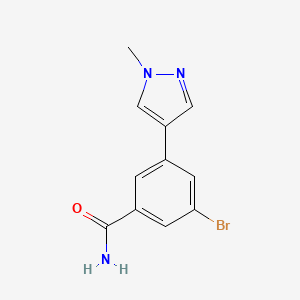

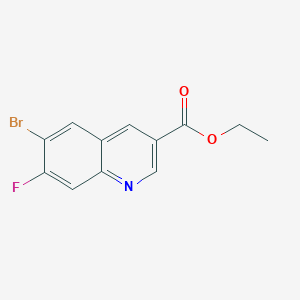
![N-[1-[(2S)-3-[bis(4-methoxyphenyl)-phenyl-methoxy]-2-[2-cyanoethoxy-(diisopropylamino)phosphanyl]oxy-propyl]-2-oxo-pyrimidin-4-yl]benzamide](/img/structure/B15338374.png)
